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Compound of Interest

Compound Name:
Octahydropyrazino[2,1-c]

[1,4]oxazine

Cat. No.: B183374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the synthesis of

the heterocyclic scaffold Octahydropyrazino[2,1-c][1][2]oxazine. This bicyclic system,

incorporating both a piperazine and an oxazine ring, is of interest in medicinal chemistry and

drug discovery due to its structural relationship to pharmacologically active compounds. The

protocols outlined below are based on established chemical principles for the formation of

related heterocyclic systems, offering a strategic approach for its laboratory-scale preparation.

Overview of Synthetic Strategy
The synthesis of octahydropyrazino[2,1-c][1][2]oxazine can be conceptually approached via an

intramolecular cyclization of a suitably functionalized piperazine precursor. A logical and

efficient strategy involves the cyclization of a 2-(piperazin-1-yl)ethanol derivative. This

approach leverages the nucleophilicity of the secondary amine within the piperazine ring to

displace a leaving group on the hydroxyethyl side chain, thereby forming the oxazine ring.

A proposed two-step synthetic pathway is presented:

N-Alkylation of Piperazine: Introduction of a protected 2-hydroxyethyl group onto one of the

nitrogen atoms of piperazine. A common starting material for this step is 1-Boc-piperazine,

which allows for regioselective alkylation at the unprotected nitrogen.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b183374?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC5348101/
https://www.mdpi.com/1420-3049/29/16/3723
https://pmc.ncbi.nlm.nih.gov/articles/PMC5348101/
https://www.mdpi.com/1420-3049/29/16/3723
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deprotection and Intramolecular Cyclization: Removal of the protecting group (e.g., Boc)

followed by an intramolecular nucleophilic substitution to form the bicyclic

octahydropyrazino[2,1-c][1][2]oxazine ring system.

Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(2-
hydroxyethyl)piperazine-1-carboxylate
This protocol describes the synthesis of the key intermediate required for the subsequent

cyclization step.

Materials:

1-Boc-piperazine

2-Bromoethanol

Potassium carbonate (K₂CO₃)

Acetonitrile (CH₃CN)

Dichloromethane (DCM)

Methanol (MeOH)

Silica gel for column chromatography

Procedure:

To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

Add 2-bromoethanol (1.1 eq) dropwise to the suspension at room temperature.

Heat the reaction mixture to 90°C and stir for 20 hours in a sealed vessel.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter off the solid

potassium carbonate.

Wash the solid residue with acetonitrile.

Concentrate the combined filtrate and washings under reduced pressure.

Purify the crude product by flash column chromatography on silica gel, using a gradient of

methanol in dichloromethane as the eluent, to afford tert-butyl 4-(2-hydroxyethyl)piperazine-

1-carboxylate.

Protocol 2: Synthesis of Octahydropyrazino[2,1-c][1]
[2]oxazine
This protocol details the deprotection of the intermediate and the subsequent intramolecular

cyclization to yield the target compound.

Materials:

tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

Acetonitrile (CH₃CN)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Deprotection:
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Dissolve tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane.

Add trifluoroacetic acid (3.0 eq) dropwise at 0°C.

Stir the reaction mixture at room temperature for 2 hours.

Monitor the deprotection by TLC.

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the

crude 2-(piperazin-1-yl)ethanol as a TFA salt.

Intramolecular Cyclization:

Dissolve the crude 2-(piperazin-1-yl)ethanol TFA salt in acetonitrile.

Cool the solution to 0°C.

Carefully add sodium hydride (1.5 eq) or potassium tert-butoxide (3.0 eq) portion-wise.

Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour.

Monitor the cyclization by TLC or LC-MS.

Upon completion, quench the reaction by carefully adding water.

Extract the product with dichloromethane (3 x volume).

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by a suitable method (e.g., distillation or chromatography) to

obtain octahydropyrazino[2,1-c][1][2]oxazine.
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Table 1: Physicochemical Properties of Octahydropyrazino[2,1-c][1][2]oxazine and its

Dihydrochloride Salt

Property
Octahydropyrazino[2,1-c]
[1][2]oxazine

(S)-Octahydropyrazino[2,1-
c][1][2]oxazine
dihydrochloride

Molecular Formula C₇H₁₄N₂O C₇H₁₆Cl₂N₂O

Molecular Weight 142.20 g/mol 215.12 g/mol

Appearance
Not explicitly reported, likely an

oil or low-melting solid
Solid

CAS Number 1089759-42-1 (S-enantiomer) 1089280-14-7

Table 2: Proposed Reaction Conditions and Expected Outcomes
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Step
Reactant
s

Reagents
/Solvent

Temperat
ure

Time
Expected
Product

Anticipat
ed Yield
Range

1. N-

Alkylation

1-Boc-

piperazine,

2-

Bromoetha

nol

K₂CO₃,

CH₃CN
90°C 20 h

tert-butyl 4-

(2-

hydroxyeth

yl)piperazin

e-1-

carboxylate

60-80%

2.

Deprotectio

n

tert-butyl 4-

(2-

hydroxyeth

yl)piperazin

e-1-

carboxylate

TFA, DCM 0°C to RT 2 h

2-

(piperazin-

1-

yl)ethanol

(TFA salt)

>95%

(crude)

3.

Cyclization

2-

(piperazin-

1-

yl)ethanol

NaH or t-

BuOK,

CH₃CN

0°C to

60°C
1 h

Octahydro

pyrazino[2,

1-c][1]

[2]oxazine

50-70%

(after

purification

)

Note: Yields are estimates based on similar reactions reported in the literature and may vary

depending on experimental conditions.

Visualizations
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Step 1: N-Alkylation

Step 2: Deprotection & Cyclization

1-Boc-piperazine

tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
K2CO3, CH3CN, 90°C

2-Bromoethanol

2-(piperazin-1-yl)ethanolTFA, DCM Octahydropyrazino[2,1-c][1,4]oxazine
NaH or t-BuOK, CH3CN

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Octahydropyrazino[2,1-c][1][2]oxazine.
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Start

N-Alkylation of 1-Boc-piperazine

Filter and Concentrate

Column Chromatography

Boc Deprotection with TFA

Solvent Removal

Intramolecular Cyclization

Quench and Extract

Purification

Final Product

Click to download full resolution via product page

Caption: General laboratory workflow for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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